molecular formula C32H54O B1159554 CAY10631

CAY10631

Número de catálogo B1159554
Peso molecular: 454.8
Clave InChI: XLKSRDFTWSGSGI-KUBAVDMBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Very long chain fatty acids derived from docosahexaenoic acid by the action of fatty acid elongases are important in retinal development and macular diseases. These fatty acids are commonly incorporated into the sn-1 position of membrane phospholipids, predominantly phosphatidylcholine, and are involved in binding the photoreceptor rhodopsin.

Aplicaciones Científicas De Investigación

1. Cancer Research and Treatment

  • CAY10631, also known as CAY10603 in some studies, has been identified as an effective inhibitor of HDAC6 histone deacetylase. This compound is particularly impactful in the context of cancer research, as it exhibits the ability to block the G1/S phase of the cell cycle in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This leads to a slowdown in cell proliferation without inducing apoptotic death. Additionally, CAY10631 combined with sodium butyrate can accelerate senescence in these transformed cells. Its role in inhibiting HDAC6 relative to α-tubulin as a substrate is significant in understanding cellular mechanisms in cancer (Kukushkin & Svetlikova, 2019).

2. Diabetic Wound Healing

  • CAY10631, under the alias CAY10583, has shown promising results in accelerating wound healing in diabetic rats. This synthetic leukotriene B4 receptor type 2 (BLT2) agonist promotes keratinocyte migration and indirectly enhances fibroblast proliferation, thus accelerating wound closure. This is achieved by increasing the production of TGF-β1 and bFGF in keratinocytes. These findings suggest CAY10631's potential as a pharmaceutical agent for treating diabetic wounds (Luo et al., 2017).

3. Diabetic Retinopathy Treatment

  • In the context of diabetic retinopathy, CAY10631 has demonstrated significant efficacy. It was observed that the HDAC6 inhibitor CAY10631 suppressed oxidative stress, inflammation, and apoptosis in high glucose-stimulated human retinal pigment epithelium cells. By regulating the NF-κB and NLRP3 inflammasome pathways, CAY10631 reduced intracellular reactive oxygen species and inflammatory cytokines while also reducing the apoptotic rate in these cells. This suggests that CAY10631 could be an effective therapeutic agent for diabetic retinopathy (Yang et al., 2020).

Propiedades

Nombre del producto

CAY10631

Fórmula molecular

C32H54O

Peso molecular

454.8

InChI

InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

Clave InChI

XLKSRDFTWSGSGI-KUBAVDMBSA-N

SMILES

CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCCCCCCCCCCCCCO

Sinónimos

14Z,17Z,20Z,23Z,26Z,29Z-dotriaconta-hexaen-1-ol

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10631
Reactant of Route 2
Reactant of Route 2
CAY10631
Reactant of Route 3
CAY10631
Reactant of Route 4
Reactant of Route 4
CAY10631
Reactant of Route 5
CAY10631
Reactant of Route 6
Reactant of Route 6
CAY10631

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.